molecular formula C11H6Cl2N4 B2938132 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-72-6

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2938132
CAS RN: 320416-72-6
M. Wt: 265.1
InChI Key: BNLHHQMPFAULMZ-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves multicomponent reactions . The possibility of using the obtained triazolopyrimidines for multicomponent synthesis of dihydropyrido[3,4-e]triazolo[1,5-a]pyrimidines has been demonstrated .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA, imparting diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and can lead to a variety of products . For instance, the obtained triazolopyrimidines can be used for multicomponent synthesis of dihydropyrido[3,4-e]triazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the compound 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a molecular weight of 150.1380 .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have shown promising antibacterial activity . For instance, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor agents . This suggests that your compound might also have potential in cancer research.

Corticotropin-Releasing Factor 1 Receptor Antagonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used as corticotropin-releasing factor 1 receptor antagonists . This could be a potential application for your compound in endocrinology and neurology.

Calcium Channel Modulators

These compounds can also act as calcium channel modulators , suggesting potential applications in cardiovascular research and treatment of neurological disorders.

Treatment of Alzheimer’s Disease

There is potential for these compounds to be used in the treatment of Alzheimer’s disease . This could be a significant area of research given the increasing prevalence of this disease.

Treatment of Insomnia

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used in the treatment of insomnia . This suggests that your compound could have potential applications in sleep research and therapy.

Anticoagulation Therapy

Compounds containing triazole have been used as anticoagulation agents . This suggests that your compound could have potential applications in cardiovascular research and treatment.

Antiparasitic Activity

Complexes of triazolo-pyrimidines with Pt and Ru have shown high activity against parasites . This suggests potential applications of your compound in parasitology and infectious disease research.

properties

IUPAC Name

7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-2-1-7(5-9(8)13)10-3-4-14-11-15-6-16-17(10)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLHHQMPFAULMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC3=NC=NN23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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